![molecular formula C23H19N5O3 B7551226 methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate](/img/structure/B7551226.png)
methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate
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Overview
Description
Methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of pyrazole-carbamate derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate involves the inhibition of various signaling pathways that are involved in inflammation and cancer. methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has been found to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate also inhibits the expression of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, which are markers of oxidative stress. methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a programmed cell death mechanism.
Advantages and Limitations for Lab Experiments
Methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has been found to exhibit low toxicity and high selectivity towards cancer cells. However, there are also limitations associated with methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate. The compound has poor solubility in water, which can limit its bioavailability. In addition, the pharmacokinetics and pharmacodynamics of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate are not well understood, which can make it challenging to optimize its therapeutic efficacy.
Future Directions
There are several future directions for research on methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate. One potential application of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate in animal models of these diseases. Another potential application of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate is in the treatment of cancer. Future studies should focus on optimizing the pharmacokinetics and pharmacodynamics of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate to improve its therapeutic efficacy. In addition, the development of novel formulations of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate that improve its solubility and bioavailability could enhance its clinical potential.
Synthesis Methods
The synthesis of methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate involves the reaction of 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylic acid with 4-aminobenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then treated with methyl isocyanate to obtain methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate. The purity of the compound is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate has also been found to scavenge free radicals and protect against oxidative stress-induced damage.
properties
IUPAC Name |
methyl N-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-31-23(30)26-18-11-9-17(10-12-18)25-22(29)20-15-28(19-7-3-2-4-8-19)27-21(20)16-6-5-13-24-14-16/h2-15H,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDRTZORFWDSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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